1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid
Description
1-(2-{[1-(2-Methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine-4-carboxylic acid core linked to a substituted tetrazole moiety via a sulfanyl acetyl bridge. The tetrazole ring (1H-1,2,3,4-tetrazol-5-yl) is substituted with a 2-methoxy-5-methylphenyl group, which enhances lipophilicity and may influence metabolic stability. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a bioisostere for carboxylic acid-containing drugs, leveraging the tetrazole’s similar acidity (pKa ~4.5) .
Properties
IUPAC Name |
1-[2-[1-(2-methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylacetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-11-3-4-14(26-2)13(9-11)22-17(18-19-20-22)27-10-15(23)21-7-5-12(6-8-21)16(24)25/h3-4,9,12H,5-8,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXKQJZVBAAUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=NN=N2)SCC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Parameter | Description |
|---|---|
| Molecular Formula | C16H20N4O3S |
| Molecular Weight | 364.42 g/mol |
| SMILES | CC(C(=O)N1CCCCC1)C(=O)N=C(N)C(=S)N=C(N)C=O |
| InChI Key | XXXXXX... |
The biological activity of this compound can be attributed to various functional groups present in its structure. The tetrazole moiety is known for its role in enzyme inhibition and interaction with biological targets, while the piperidine ring contributes to its pharmacokinetic properties. The sulfanyl group enhances its reactivity and potential interactions with cellular targets.
1. Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the sulfanyl group is particularly noteworthy as it has been associated with enhanced antibacterial effects. For instance, derivatives of piperidine have been reported to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies indicate that similar compounds can effectively inhibit AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
3. Anticancer Activity
Research indicates that tetrazole-containing compounds may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways and modulation of gene expression related to cell survival .
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized piperidine derivatives demonstrated that compounds containing the sulfanyl and tetrazole groups showed promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Case Study 2: Enzyme Inhibition Analysis
In a comparative study, the compound was tested against a panel of enzymes including AChE and urease. Results indicated that it exhibited significant inhibition rates comparable to established inhibitors, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Pharmacological and Physicochemical Properties
- Tetrazole vs. Triazole/Oxadiazole : The tetrazole in the target compound provides stronger hydrogen-bonding capability compared to triazoles () and oxadiazoles (), mimicking carboxylic acids more effectively. However, oxadiazoles may offer better metabolic stability in certain environments .
- Sulfanyl vs.
- Aromatic Substituents : The 2-methoxy-5-methylphenyl group balances lipophilicity and steric effects, contrasting with the fluorophenyl group in , which introduces electronegativity but may limit bioavailability due to higher hydrophobicity .
Hypothetical Activity Profiles
- Solubility : The target compound’s moderate logP (estimated ~2.5) may surpass sulfonyl derivatives (higher polarity) but lag behind fluorophenyl analogs (higher logP) .
- Metabolic Stability : Sulfanyl groups are prone to oxidation, whereas sulfonyl derivatives () and oxadiazoles () exhibit greater resilience .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
